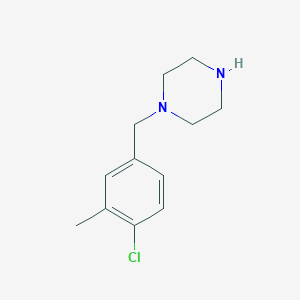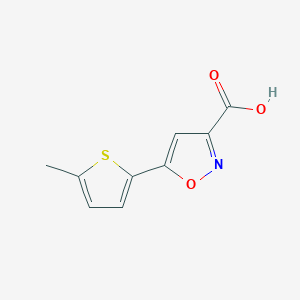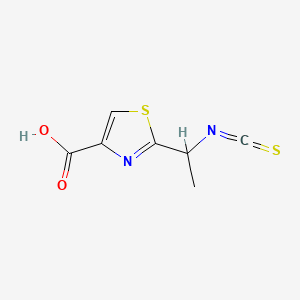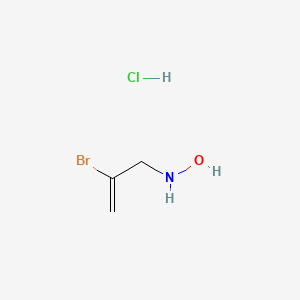
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H7BrClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom attached to a prop-2-en-1-yl group, which is further connected to a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride typically involves the reaction of 2-bromoprop-2-en-1-ol with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully monitored and controlled to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oximes or nitroso compounds, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-chloroprop-2-en-1-yl)hydroxylamine hydrochloride: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
N-(2-iodoprop-2-en-1-yl)hydroxylamine hydrochloride:
N-(2-fluoroprop-2-en-1-yl)hydroxylamine hydrochloride: The fluorine atom can impart unique characteristics to the compound, making it suitable for specific applications.
The uniqueness of this compound lies in its specific reactivity and the range of transformations it can undergo, making it a valuable tool in various fields of research.
Properties
Molecular Formula |
C3H7BrClNO |
|---|---|
Molecular Weight |
188.45 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C3H6BrNO.ClH/c1-3(4)2-5-6;/h5-6H,1-2H2;1H |
InChI Key |
LHNSEILUOWSQEG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNO)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


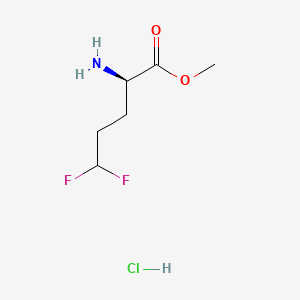
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
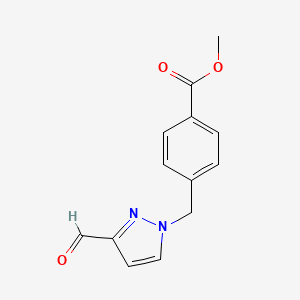

![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
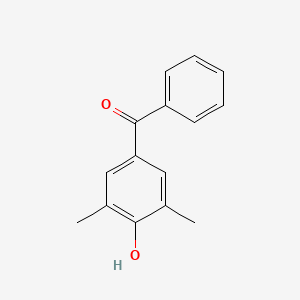

![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)

